N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine
Description
Properties
CAS No. |
919511-42-5 |
|---|---|
Molecular Formula |
C18H30N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C18H30N2/c1-16(2)8-12-19-18-10-14-20(15-11-18)13-9-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3 |
InChI Key |
RYQKFGBFRJLOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CCN(CC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Backbone
The piperidine ring can be synthesized using several methods, including:
Cyclization from β-keto esters : A common method involves the Dieckmann cyclization of β-keto esters to form piperidinones. For instance, starting with a β-keto ester, amination with ammonium acetate followed by reduction can yield β-amino esters which are then cyclized to form piperidine derivatives.
Alkylation of 4-piperidone : Another effective route is the alkylation of commercially available 4-piperidone monohydrate hydrochloride with appropriate alkyl halides. For example, 4-piperidone can be reacted with 2-bromoethylbenzene in the presence of a base like cesium carbonate to yield an alkylated piperidone.
Reductive Amination
The next step involves the reductive amination of the piperidine derivative with an amine source. This process typically employs sodium triacetoxyborohydride as a reducing agent in an acidic medium:
- Procedure : The alkylated piperidone is treated with an amine (such as 2-phenylethylamine) in dichloromethane under reflux conditions. The reaction mixture is then cooled and extracted to isolate the desired amine product.
Final Alkylation
To achieve the final structure of N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine, a secondary alkylation step may be necessary:
- Alkylation with 3-methylbutyl bromide : The nitrogen atom in the piperidine ring can be further substituted by reacting it with 3-methylbutyl bromide under basic conditions to yield the final compound.
The overall yield for synthesizing this compound can vary significantly based on reaction conditions and purification methods. Typical yields for each stage are as follows:
| Step | Typical Yield (%) |
|---|---|
| Cyclization to piperidinone | 70 - 90 |
| Reductive amination | 80 - 95 |
| Final alkylation | 60 - 85 |
Purification methods often include column chromatography and recrystallization to ensure high purity of the final product.
The preparation of this compound involves a multi-step synthetic route that combines established organic chemistry techniques such as cyclization, reductive amination, and alkylation. Each method contributes to achieving high yields and purity levels necessary for further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
The compound N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine , a piperidine derivative, has garnered interest in various research fields due to its potential applications in pharmacology and medicinal chemistry. This article explores its scientific research applications, including its role in pain management, neuropharmacology, and as a precursor for synthesizing other biologically active compounds.
Pain Management
One of the primary applications of this compound lies in its potential as an analgesic. Research indicates that compounds with similar structures have been developed to target multiple receptors involved in pain modulation, such as the mu-opioid receptor and non-opioid receptors like cannabinoid receptors and serotonin receptors. The multitarget approach aims to enhance analgesic efficacy while minimizing side effects associated with traditional opioids .
Neuropharmacology
The compound may also play a role in neuropharmacological studies focusing on disorders like depression and anxiety. Its structural analogs have shown promise in modulating neurotransmitter systems, which could lead to the development of new therapeutic agents for these conditions .
Synthesis of Derivatives
This compound serves as a key intermediate in synthesizing various derivatives that exhibit enhanced pharmacological properties. For instance, modifications to the piperidine ring or substituents can yield compounds with improved potency or selectivity for specific biological targets .
Case Study 1: Multitarget Analgesics
A study examined the synthesis of novel analgesics based on piperidine scaffolds similar to this compound. These compounds were designed to interact with multiple pain pathways, demonstrating significant analgesic activity in preclinical models. The findings support the hypothesis that multitarget drugs can provide effective pain relief while reducing the risk of addiction commonly associated with single-target opioids .
Case Study 2: Neurotransmitter Modulation
Research involving structural analogs of this compound has highlighted its potential in modulating serotonin and dopamine pathways. In vitro studies showed that these analogs could enhance serotonin release, suggesting applications in treating mood disorders .
Comparative Data Table
| Application Area | Description | Example Compounds |
|---|---|---|
| Pain Management | Targeting multiple receptors for enhanced analgesic effects | Fentanyl analogs |
| Neuropharmacology | Modulating neurotransmitter systems for depression and anxiety treatment | Serotonin-dopamine modulators |
| Synthesis of Derivatives | Key intermediate for developing new pharmacologically active compounds | Piperidine-based derivatives |
Mechanism of Action
The mechanism of action of N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Key Structural Features
The compound shares a piperidin-4-amine backbone with several analogues, differing primarily in substituent groups:
- N-phenyl-1-(2-phenylethyl)piperidin-4-amine (ANPP/Depropionylfentanyl): Features a phenyl group on the amine instead of 3-methylbutyl. It is a known fentanyl precursor with weak opioid activity .
- N-(2-Fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine (Despropionyl-2-fluoro fentanyl) : Substitutes the amine with a 2-fluorophenyl group, enhancing potency due to fluorine’s electron-withdrawing effects .
- N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine : Includes a methoxy group on the phenyl ring, altering lipophilicity and receptor binding .
Pharmacological Implications
- Receptor Binding : Bulky substituents like 3-methylbutyl may sterically hinder interactions with the mu-opioid receptor, reducing potency relative to smaller groups (e.g., fluorine in despropionyl-2-fluoro fentanyl) .
- Activity : ANPP exhibits weak agonist activity, while fluorinated derivatives (e.g., despropionyl-2-fluoro fentanyl) show higher potency (~7.5× morphine) . The target compound’s activity remains speculative without direct data.
Data Table: Comparative Analysis of Key Analogues
Estimated based on structural formula; *NPS: Novel Psychoactive Substance.
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Legal and Regulatory Status :
Biological Activity
N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in analgesia and interactions with neurotransmitter systems. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a 3-methylbutyl group and a 2-phenylethyl group. The molecular formula is with a molecular weight of approximately 274.4 g/mol. This unique structure contributes to its pharmacological properties, particularly its interaction with various receptors in the central nervous system.
| Property | Details |
|---|---|
| Compound Name | This compound |
| CAS Number | 919511-42-5 |
| Molecular Formula | C₁₇H₂₆N |
| Molecular Weight | 274.4 g/mol |
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties, potentially through interactions with opioid receptors. It is hypothesized that this compound may enhance receptor binding affinities, contributing to its efficacy in pain modulation.
Interaction with Neurotransmitter Systems
Studies have focused on the compound's interactions with neurotransmitter systems, particularly its binding affinities to various receptors in the central nervous system. These interactions are critical for understanding the therapeutic potential of the compound:
- Opioid Receptors : The compound may influence opioid receptor activity, which is essential for pain relief.
- Dopaminergic and Serotonergic Systems : Preliminary studies suggest potential interactions that could affect mood and anxiety levels.
Research Findings
Several studies have investigated the biological activity of this compound:
- Binding Affinity Studies : Research has shown that this compound may have a higher binding affinity for mu-opioid receptors compared to other piperidine derivatives, suggesting enhanced analgesic effects.
- In Vivo Studies : Animal models have demonstrated that administration of this compound results in significant pain relief in various pain models, supporting its potential as an analgesic agent.
- Comparative Analysis : When compared to structurally similar compounds such as 3-methylfentanyl and butyrylfentanyl, this compound displays unique pharmacological profiles that warrant further investigation.
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic efficacy of this compound in a rat model of acute pain. The results indicated that the compound significantly reduced pain responses compared to control groups, with an optimal dose identified for maximum efficacy.
Case Study 2: Neurotransmitter Interaction
In another study focusing on neurotransmitter interactions, researchers assessed the impact of this compound on serotonin and dopamine levels in rodent models. Results indicated modulation of these neurotransmitters, suggesting potential applications in treating mood disorders alongside pain management.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(3-Methylbutyl)-1-(2-phenylethyl)piperidin-4-amine?
- Methodology : Optimize alkylation reactions using piperidin-4-amine derivatives and 3-methylbutyl halides under basic conditions (e.g., sodium hydride or potassium carbonate in ethanol/acetonitrile). Catalytic systems involving copper(I) bromide (e.g., ) may enhance yields for complex substitutions. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC and adjust solvent polarity during purification to isolate isomers or byproducts.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
- Protocol :
- 1H/13C NMR : Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm for axial/equatorial protons) and aromatic phenethyl group (δ ~7.2–7.4 ppm). Compare with reference data for related piperidin-4-amine derivatives ( ) .
- HRMS : Calculate exact mass (e.g., C19H28N2: 284.47 g/mol) and validate against experimental m/z values (±2 ppm tolerance) .
Q. What are the critical parameters for achieving reproducible synthesis yields?
- Factors :
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of piperidin-4-amine to alkylating agent to minimize unreacted starting material.
- Temperature : Reactions at 35–50°C ( ) balance reactivity and side-product formation .
- Catalyst selection : Copper(I) bromide improves coupling efficiency in heterocyclic systems .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Approach :
- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange in the piperidine ring (e.g., chair vs. boat interconversion) .
- Isotopic labeling : Synthesize deuterated analogs to simplify peak assignments for overlapping signals (e.g., methyl vs. methylene groups) .
Q. What advanced analytical strategies are recommended for impurity profiling?
- Methods :
- HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate impurities like N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (CAS 21409-26-7, ). Compare retention times and fragmentation patterns against reference standards .
- Quantitative NMR (qNMR) : Integrate impurity peaks relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Experimental Design :
- Target selection : Prioritize receptors with known affinity for piperidine derivatives (e.g., opioid or sigma receptors) based on structural analogs ( ) .
- Functional assays : Use calcium flux or cAMP inhibition assays to measure receptor modulation. Include positive controls (e.g., fentanyl derivatives in ) for benchmarking .
- Mutagenesis studies : Modify key residues (e.g., transmembrane domain 2 of µ-opioid receptors) to identify binding determinants .
Q. What computational tools are suitable for predicting metabolic pathways or toxicity?
- In Silico Workflow :
- Metabolism prediction : Use software like ADMET Predictor™ or GLORYx to identify potential cytochrome P450 (CYP3A4) oxidation sites on the 3-methylbutyl or phenethyl groups .
- Toxicity screening : Apply Derek Nexus to assess structural alerts (e.g., piperidine-related hepatotoxicity) and validate with in vitro hepatocyte assays .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields (e.g., 60% vs. 85% for similar reactions)?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
